6-Chloropyrimidin-2(1H)-one

Catalog No.
S1491821
CAS No.
80927-55-5
M.F
C4H3ClN2O
M. Wt
130.53 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Chloropyrimidin-2(1H)-one

CAS Number

80927-55-5

Product Name

6-Chloropyrimidin-2(1H)-one

IUPAC Name

6-chloro-1H-pyrimidin-2-one

Molecular Formula

C4H3ClN2O

Molecular Weight

130.53 g/mol

InChI

InChI=1S/C4H3ClN2O/c5-3-1-2-6-4(8)7-3/h1-2H,(H,6,7,8)

InChI Key

KVHNGYWHLLJFNQ-UHFFFAOYSA-N

SMILES

C1=C(NC(=O)N=C1)Cl

Synonyms

2(1H)-Pyrimidinone, 4-chloro- (6CI,9CI);Pazopanib Related Compound 1;4-chloropyrimidin-2(1H)-one

Canonical SMILES

C1=C(NC(=O)N=C1)Cl

Chemical Structure and Properties

6-Chloropyrimidin-2(1H)-one is a heterocyclic compound containing a six-membered pyrimidine ring with a chlorine atom at position 6 and a carbonyl group (C=O) attached at position 2.

  • Chemical formula: C4H3ClN2O PubChem:
  • Molecular weight: 130.53 g/mol PubChem:

Potential Research Areas

Scientific literature suggests that 6-Chloropyrimidin-2(1H)-one might be a valuable scaffold for research in various fields due to the presence of the pyrimidine ring:

  • Medicinal Chemistry: Pyrimidines are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. Research explores the potential of 6-Chloropyrimidin-2(1H)-one as a starting material for synthesizing novel compounds with these properties Jigs Chemical.
  • Material Science: Pyrimidine derivatives have been investigated for their applications in optoelectronic materials and medicinal chemistry PubChem: .

6-Chloropyrimidin-2(1H)-one is a heterocyclic compound characterized by its pyrimidine ring structure with a chlorine substituent at the sixth position and a carbonyl group at the second position. Its molecular formula is C₄H₃ClN₂O, and it has a molar mass of approximately 130.53 g/mol. The compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural features and reactivity profiles .

, including:

  • Aminolysis: This compound has been investigated for its catalytic roles in aminolysis reactions, where it acts as a nucleophile, facilitating the formation of amines from corresponding substrates.
  • Condensation Reactions: It can undergo condensation with different reagents, leading to the synthesis of more complex structures, including acyclic nucleosides when reacted with specific esters .
  • Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, making it versatile for further synthetic modifications.

Several methods have been developed for synthesizing 6-Chloropyrimidin-2(1H)-one:

  • Cyclization Reactions: One common approach involves the cyclization of appropriate precursors containing chlorine and carbonyl functionalities under acidic or basic conditions.
  • Substitution Reactions: The compound can also be synthesized via substitution reactions starting from simpler chlorinated pyrimidines or other related compounds.
  • One-Pot Synthesis: Recent studies have explored one-pot methods that integrate multiple steps into a single reaction vessel, enhancing efficiency and yield .

6-Chloropyrimidin-2(1H)-one finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various bioactive compounds, particularly those targeting viral infections and other diseases.
  • Agricultural Chemicals: Its derivatives may also play roles in developing agrochemicals due to their biological activity.
  • Material Science: The compound's unique properties enable its use in creating functional materials with specific electronic or optical characteristics.

Interaction studies involving 6-Chloropyrimidin-2(1H)-one focus on its binding affinity to biological targets. These studies often employ techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific enzymes or receptors.
  • In Vitro Assays: To evaluate its biological effects on cell lines or microbial cultures.
  • Kinetic Studies: To understand the rates of reaction and binding interactions.

These studies are crucial for determining the therapeutic potential and safety profile of this compound.

6-Chloropyrimidin-2(1H)-one shares structural similarities with several other pyrimidine derivatives. Here are some comparable compounds:

Compound NameStructure FeaturesUnique Aspects
2-Amino-4-chloropyrimidineContains an amino group at position 2Known for antitumor activity
5-FluorouracilFluorine substitution at position 5Widely used in cancer therapy
4,6-DichloropyrimidineTwo chlorine substituents at positions 4 and 6Potential antiviral properties

Uniqueness of 6-Chloropyrimidin-2(1H)-one

The uniqueness of 6-Chloropyrimidin-2(1H)-one lies in its specific combination of functional groups, which allows it to serve as a versatile building block for synthesizing more complex molecules. Its ability to undergo diverse

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Wikipedia

6-Chloropyrimidin-2(1H)-one

Dates

Modify: 2023-08-15

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